Cas no 2090130-05-3 (3-bromo-4-chloro-2-nitro-benzoic acid)

3-bromo-4-chloro-2-nitro-benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-chloro-2-nitrobenzoic acid
- 3-bromo-4-chloro-2-nitro-benzoic acid
-
- Inchi: 1S/C7H3BrClNO4/c8-5-4(9)2-1-3(7(11)12)6(5)10(13)14/h1-2H,(H,11,12)
- InChI Key: DBGNZNXTJOMOEU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C(=O)O)=C1[N+](=O)[O-])Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 257
- XLogP3: 2.6
- Topological Polar Surface Area: 83.1
3-bromo-4-chloro-2-nitro-benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2380-1G |
3-bromo-4-chloro-2-nitro-benzoic acid |
2090130-05-3 | 95% | 1g |
¥ 6,006.00 | 2023-04-03 | |
TRC | B209030-100mg |
3-Bromo-4-chloro-2-nitro-Benzoic Acid |
2090130-05-3 | 100mg |
$ 207.00 | 2023-04-19 | ||
TRC | B209030-1000mg |
3-Bromo-4-chloro-2-nitro-Benzoic Acid |
2090130-05-3 | 1g |
$ 1642.00 | 2023-04-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2380-500mg |
3-bromo-4-chloro-2-nitro-benzoic acid |
2090130-05-3 | 95% | 500mg |
¥4006.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2380-100mg |
3-bromo-4-chloro-2-nitro-benzoic acid |
2090130-05-3 | 95% | 100mg |
¥1802.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2380-250.0mg |
3-bromo-4-chloro-2-nitro-benzoic acid |
2090130-05-3 | 95% | 250.0mg |
¥2403.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2380-500.0mg |
3-bromo-4-chloro-2-nitro-benzoic acid |
2090130-05-3 | 95% | 500.0mg |
¥4006.0000 | 2024-08-03 | |
TRC | B209030-1g |
3-Bromo-4-chloro-2-nitro-Benzoic Acid |
2090130-05-3 | 1g |
$ 1360.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2380-1g |
3-bromo-4-chloro-2-nitro-benzoic acid |
2090130-05-3 | 95% | 1g |
¥6006.0 | 2024-04-22 | |
TRC | B209030-500mg |
3-Bromo-4-chloro-2-nitro-Benzoic Acid |
2090130-05-3 | 500mg |
$ 953.00 | 2023-04-19 |
3-bromo-4-chloro-2-nitro-benzoic acid Related Literature
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
4. Back matter
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on 3-bromo-4-chloro-2-nitro-benzoic acid
Professional Introduction to 3-bromo-4-chloro-2-nitro-benzoic acid (CAS No. 2090130-05-3)
3-bromo-4-chloro-2-nitro-benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2090130-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of bromine and chlorine substituents at specific positions on the benzene ring. The structural features of 3-bromo-4-chloro-2-nitro-benzoic acid make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The nitro group at the 2-position and the halogen atoms at the 3rd and 4th positions contribute to the unique reactivity and electronic properties of this compound. Such structural motifs are frequently exploited in medicinal chemistry due to their ability to modulate biological activity through interactions with target enzymes and receptors. The presence of bromine and chlorine atoms enhances electrophilicity, making 3-bromo-4-chloro-2-nitro-benzoic acid a versatile building block for further functionalization via cross-coupling reactions, nucleophilic substitutions, or other synthetic transformations.
In recent years, there has been a surge in research focusing on halogenated nitroaromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit potential in inhibiting various disease-related pathways, including cancer proliferation, inflammation, and infectious diseases. Specifically, derivatives of 3-bromo-4-chloro-2-nitro-benzoic acid have been investigated for their antimicrobial properties, with some reports suggesting efficacy against resistant bacterial strains. This has spurred interest in exploring its derivatives as lead compounds for drug discovery initiatives.
The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening methodologies to identify promising scaffolds for drug development. 3-bromo-4-chloro-2-nitro-benzoic acid has emerged as a key intermediate in these efforts, serving as a precursor for synthesizing novel molecules with enhanced pharmacokinetic profiles. For instance, researchers have utilized this compound to develop inhibitors targeting kinases and other enzymes implicated in metabolic disorders. The structural rigidity provided by the aromatic ring system, coupled with the electron-withdrawing effects of the nitro group, allows for fine-tuning of binding affinities and selectivity.
Moreover, advances in synthetic methodologies have enabled more efficient access to complex derivatives of 3-bromo-4-chloro-2-nitro-benzoic acid. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly instrumental in introducing additional functional groups while preserving the integrity of the core scaffold. These methodologies not only enhance synthetic efficiency but also expand the chemical space available for medicinal chemists to explore. Such developments are critical in addressing unmet medical needs and overcoming challenges associated with drug resistance.
The role of 3-bromo-4-chloro-2-nitro-benzoic acid extends beyond its use as a synthetic intermediate; it also serves as a model compound for understanding structure-activity relationships (SAR) in nitroaromatic derivatives. Computational modeling studies have been employed to predict binding modes and optimize interactions with biological targets. These insights are invaluable for guiding experimental design and accelerating the discovery process. By integrating experimental data with theoretical predictions, researchers can more effectively navigate the complexities of drug design.
In conclusion, 3-bromo-4-chloro-2-nitro-benzoic acid (CAS No. 2090130-05-3) represents a significant asset in modern pharmaceutical research. Its unique structural features and reactivity make it a cornerstone for developing novel therapeutic agents targeting various diseases. As research continues to evolve, it is anticipated that derivatives of this compound will play an increasingly pivotal role in addressing global health challenges through innovative drug development strategies.
2090130-05-3 (3-bromo-4-chloro-2-nitro-benzoic acid) Related Products
- 2138147-29-0(2-Propynoic acid, 3-(1H-imidazol-2-yl)-, methyl ester)
- 2551119-68-5(7-amino-3-thiabicyclo3.3.1nonan-9-one)
- 893935-55-2(2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)
- 1311647-36-5(N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide)
- 2228028-15-5((2S)-1-(oxan-3-yl)propan-2-ol)
- 2287299-81-2([3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine)
- 477872-93-8(2-(4-Chlorobenzyl)thiazole-4-carboxylic acid)
- 1541263-98-2(1,1-difluoro-2-(pyridin-3-yl)propan-2-amine)
- 2097929-58-1(2-{4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl}quinoline)
- 324766-64-5(Heptadecanoyl Coenzyme A (lithium salt))
